

4-Ethylphenylhydrazine hydrochloride basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Ethylphenylhydrazine hydrochloride*

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An In-depth Technical Guide to **4-Ethylphenylhydrazine Hydrochloride** for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of **4-Ethylphenylhydrazine hydrochloride**, a critical chemical intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond basic data to offer insights into its synthesis, reactivity, and application, with a focus on the causal relationships that govern its utility in modern organic chemistry and pharmaceutical development.

Core Characteristics and Physicochemical Properties

4-Ethylphenylhydrazine hydrochloride is a versatile substituted hydrazine salt. Its utility stems from the reactive hydrazine moiety, modulated by the electronic effects of the para-ethyl substituted phenyl ring. The hydrochloride salt form enhances its stability and simplifies handling compared to the free base, which is more susceptible to aerial oxidation.

Structural and Molecular Data

The fundamental properties of **4-Ethylphenylhydrazine hydrochloride** are summarized below. These data are foundational for stoichiometric calculations, analytical characterization,

and safety assessments.

Property	Value	Source(s)
CAS Number	53661-18-0	[1][2][3]
Molecular Formula	C ₈ H ₁₂ N ₂ ·HCl (or C ₈ H ₁₃ ClN ₂)	[1][2][3]
Molecular Weight	172.66 g/mol	[1][2][3]
Appearance	Light brown to white crystalline powder	[2][4]
Melting Point	128-130 °C	[1]
IUPAC Name	(4-ethylphenyl)hydrazine;hydrochloride	[5]
InChI Key	YGFUKCJADFMHGW-UHFFFAOYSA-N	[5]

Solubility Profile

Quantitative solubility data in a broad range of organic solvents is not extensively published, necessitating empirical determination for specific process development. However, qualitative solubility can be inferred from its structure and general behavior of similar phenylhydrazine salts.

Solvent Class	Representative Solvents	Expected Qualitative Solubility	Rationale
Protic Polar	Water, Methanol, Ethanol	Soluble	The hydrochloride salt form allows for ionic dissociation and hydrogen bonding, promoting solubility in polar protic media.
Aprotic Polar	DMSO, DMF	Likely Soluble	The polar nature of these solvents can solvate the ionic salt.
Ethers	THF, Diethyl Ether	Sparingly Soluble to Insoluble	The lower polarity of ethers is generally insufficient to dissolve the ionic salt effectively.
Hydrocarbons	Hexane, Toluene	Insoluble	Non-polar solvents are unable to overcome the lattice energy of the salt.

Experimental Protocol: Determination of Solubility

For process optimization, the "shake-flask" method is a reliable standard for determining solubility.

- Preparation: Add an excess amount of **4-Ethylphenylhydrazine hydrochloride** to a known volume of the desired solvent in a sealed vial at a constant temperature.
- Equilibration: Agitate the mixture using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Separation: Allow the mixture to settle, or centrifuge to separate the undissolved solid from the saturated solution.
- Quantification: Carefully remove an aliquot of the clear supernatant. Determine the concentration of the dissolved solid using a suitable analytical technique, such as HPLC with a UV detector or by evaporating the solvent and weighing the residue.

Synthesis and Purification

The most common and industrially relevant synthesis of **4-Ethylphenylhydrazine hydrochloride** begins with 4-ethylaniline. The process involves a classical diazotization reaction followed by a controlled reduction of the resulting diazonium salt.

Laboratory-Scale Synthesis Protocol

This protocol is a representative procedure adapted from established methods for phenylhydrazine synthesis.

- Diazotization:
 - In a flask equipped with a mechanical stirrer and thermometer, suspend 4-ethylaniline in aqueous hydrochloric acid (approx. 3 molar equivalents of HCl).
 - Cool the mixture to 0-5 °C in an ice-salt bath. The aniline hydrochloride salt may precipitate.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (approx. 1.05 molar equivalents) dropwise, ensuring the temperature does not rise above 5 °C. The causality here is critical: diazonium salts are unstable and can decompose violently at higher temperatures.^[6] Maintaining a low temperature is paramount for both yield and safety.
- Reduction:
 - In a separate, larger flask, prepare a solution of the reducing agent. A solution of tin(II) chloride dihydrate (SnCl_2) in concentrated hydrochloric acid is effective.
 - Cool the reducing solution in an ice bath.

- Slowly add the cold diazonium salt solution to the stirred reducing solution. The rate of addition must be controlled to manage the exothermic reaction.
- After the addition is complete, allow the mixture to stir and slowly warm to room temperature.
- Isolation:
 - The **4-Ethylphenylhydrazine hydrochloride** often precipitates from the acidic reaction mixture upon cooling.
 - Cool the mixture thoroughly in an ice bath to maximize precipitation.
 - Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold, dilute hydrochloric acid to remove inorganic salts.

Purification by Recrystallization

The crude product can be purified to analytical grade by recrystallization.

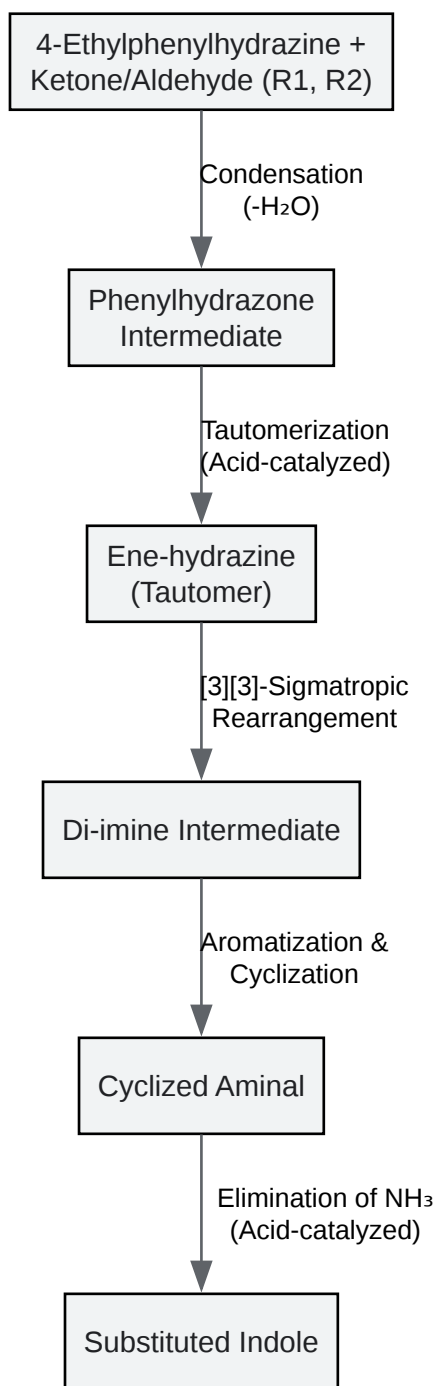
- Solvent Selection: A common and effective solvent system is a mixture of water and hydrochloric acid.
- Procedure:
 - Dissolve the crude solid in a minimum amount of hot water. A small amount of charcoal can be added to decolorize the solution if necessary.
 - Hot filter the solution to remove any insoluble impurities.
 - To the hot filtrate, add concentrated hydrochloric acid.
 - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The slow cooling is crucial for the formation of well-defined, pure crystals.
 - Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold water or ethanol, and dry under vacuum.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of **4-Ethylphenylhydrazine hydrochloride** is dominated by its participation in the Fischer indole synthesis, a powerful reaction for constructing the indole nucleus, a privileged scaffold in medicinal chemistry.

The Fischer Indole Synthesis

This acid-catalyzed reaction condenses a phenylhydrazine with an aldehyde or ketone to form an indole.^{[5][7]} The reaction proceeds through a series of well-established steps.



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Causality in the Mechanism:

- **Acid Catalyst:** The acid (Brønsted or Lewis) is essential.[5][6] It protonates the carbonyl oxygen, activating it for nucleophilic attack by the hydrazine. It also catalyzes the key tautomerization and the final elimination of ammonia.

- [3][3]-Sigmatropic Rearrangement: This is the crucial C-C bond-forming step. The reaction is thermally or acid-promoted and follows concerted pericyclic reaction rules. The choice of solvent and temperature can significantly impact the efficiency of this step.
- Role of the Ethyl Group: The para-ethyl group is an electron-donating group (EDG). This property increases the nucleophilicity of the terminal nitrogen of the hydrazine, potentially accelerating the initial condensation step. It also influences the electronic properties of the final indole product, which can affect its biological activity and metabolic stability.

Applications in Drug Discovery and Development

4-Ethylphenylhydrazine hydrochloride is a key building block for several important classes of pharmaceuticals. Its primary role is to provide the core structure for indole-based drugs.

- Anti-inflammatory Drugs: It is a precursor to the non-steroidal anti-inflammatory drug (NSAID) Etodolac. The synthesis involves a Fischer indole reaction between 2-ethylphenylhydrazine (an isomer) and a suitable carbonyl compound to form 7-ethyltryptophol, a key intermediate.[8]
- Antimigraine Agents: The triptan class of drugs, used to treat migraines, are often synthesized using the Fischer indole synthesis.[5][6] Substituted phenylhydrazines are crucial for building the specific indole core of these molecules.
- General Organic Synthesis: Beyond specific drug targets, it is used to synthesize a wide variety of substituted indoles for research purposes in medicinal chemistry and materials science.[9] It also serves as a reagent for detecting and quantifying carbonyl compounds in analytical chemistry.[9]

Analytical Characterization

Confirming the identity and purity of **4-Ethylphenylhydrazine hydrochloride** is essential. A combination of chromatographic and spectroscopic methods provides a self-validating system for quality control.

Technique	Purpose	Expected Observations
^1H NMR	Structural Elucidation & Purity	Signals corresponding to the aromatic protons (two doublets showing para-substitution), the ethyl group (a quartet and a triplet), and exchangeable protons for the hydrazine and ammonium groups. Integration should match the $\text{C}_8\text{H}_{13}\text{N}_2\text{Cl}$ structure.
^{13}C NMR	Carbon Skeleton Confirmation	Signals for the distinct aromatic carbons (four signals due to symmetry), and two signals for the ethyl group carbons.
FT-IR	Functional Group Identification	Characteristic absorptions for N-H stretching (hydrazine salt), aromatic C-H stretching, and aromatic C=C bending.
HPLC	Purity Assessment	A single major peak on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with TFA or formic acid). Impurities, such as the starting 4-ethylaniline or regioisomers, can be quantified.
Mass Spec.	Molecular Weight Confirmation	The mass spectrum of the free base ($\text{C}_8\text{H}_{12}\text{N}_2$) would show a molecular ion peak (M^+) at $m/z \approx 136.10$.

Safety, Handling, and Storage

Hydrazine derivatives are classified as hazardous materials and must be handled with appropriate precautions.

Hazard Identification

Hazard Class	Statement	Source(s)
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled.	[5]
Skin/Eye Irritation	Causes skin irritation and serious eye irritation.	[5]
Sensitization	May cause an allergic skin reaction.	[1]
Respiratory Irritation	May cause respiratory irritation.	[5]

Recommended Handling Protocol

Adherence to a strict safety protocol is non-negotiable.

- Engineering Controls: Always handle **4-Ethylphenylhydrazine hydrochloride** within a certified chemical fume hood to prevent inhalation of dust or vapors.
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear nitrile or neoprene gloves.
 - Eye Protection: Use chemical safety goggles and a face shield.
 - Body Protection: A flame-resistant lab coat is required.
- Handling Practices: Avoid creating dust. Use spark-proof tools. Grounding and bonding are necessary when transferring large quantities to prevent static discharge. Avoid contact with strong oxidizing agents, acids, and metals.
- Spill Response: In case of a spill, evacuate the area. Do not attempt to clean up without appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g.,

vermiculite) and place it in a sealed container for hazardous waste disposal.

Storage

- Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated area.
- Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from aerial oxidation.
- Incompatibilities: Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizers.

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- To cite this document: BenchChem. [4-Ethylphenylhydrazine hydrochloride basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586365#4-ethylphenylhydrazine-hydrochloride-basic-properties>]

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